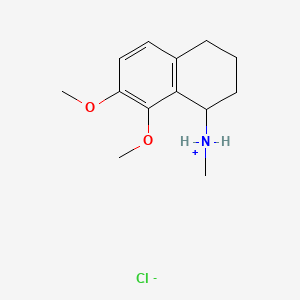

1-Naphthylamine, 1,2,3,4-tetrahydro-7,8-dimethoxy-N-methyl-, hydrochloride

Description

This compound is a tetrahydro-naphthylamine derivative featuring a partially hydrogenated naphthalene ring system. Key structural attributes include:

- Methoxy groups at positions 7 and 8, which enhance electron density and influence receptor-binding properties.

- An N-methyl group on the amine, increasing hydrophobicity and altering basicity.

- A hydrochloride salt form, improving solubility in polar solvents.

Molecular Formula: Presumed to be C₁₃H₁₈ClNO₂ (based on substitution patterns of analogous compounds) . Applications: Likely explored in pharmaceutical research due to structural similarities to bioactive tetrahydro-naphthylamine derivatives, such as serotonin receptor ligands or enzyme inhibitors .

Properties

CAS No. |

64037-81-6 |

|---|---|

Molecular Formula |

C13H20ClNO2 |

Molecular Weight |

257.75 g/mol |

IUPAC Name |

(7,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-methylazanium;chloride |

InChI |

InChI=1S/C13H19NO2.ClH/c1-14-10-6-4-5-9-7-8-11(15-2)13(16-3)12(9)10;/h7-8,10,14H,4-6H2,1-3H3;1H |

InChI Key |

DDJMLVIOLRJHQU-UHFFFAOYSA-N |

Canonical SMILES |

C[NH2+]C1CCCC2=C1C(=C(C=C2)OC)OC.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Naphthylamine, 1,2,3,4-tetrahydro-7,8-dimethoxy-N-methyl-, hydrochloride typically involves multiple steps, starting from readily available precursors. The process often includes:

Nitration and Reduction: The initial step involves the nitration of naphthalene to form 1-nitronaphthalene, followed by reduction using iron and hydrochloric acid to yield 1-naphthylamine.

Tetrahydro Modification: The naphthylamine is then subjected to hydrogenation under high pressure and temperature to introduce the tetrahydro modifications.

N-Methylation: The final step involves N-methylation using formaldehyde and formic acid or other methylating agents.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques like crystallization and chromatography is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-Naphthylamine, 1,2,3,4-tetrahydro-7,8-dimethoxy-N-methyl-, hydrochloride undergoes various chemical reactions, including:

Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can yield tetrahydro derivatives.

Substitution: Electrophilic substitution reactions, such as halogenation or nitration, can occur on the aromatic ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens (chlorine, bromine), nitric acid.

Major Products

Oxidation: Naphthoquinone derivatives.

Reduction: Tetrahydro derivatives.

Substitution: Halogenated or nitrated naphthylamine.

Scientific Research Applications

1-Naphthylamine, 1,2,3,4-tetrahydro-7,8-dimethoxy-N-methyl-, hydrochloride has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for various complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Naphthylamine, 1,2,3,4-tetrahydro-7,8-dimethoxy-N-methyl-, hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table highlights structural and functional differences between the target compound and related derivatives:

Key Comparative Insights :

Substitution Patterns: Methoxy Position: The 7,8-dimethoxy configuration in the target compound may enhance binding to serotonin or dopamine receptors compared to single-methoxy derivatives (e.g., 8-methoxy in or 5-methoxy in ). N-Alkylation: N-methylation (target compound) balances solubility and lipophilicity, whereas N,N-dimethylation () reduces polarity, favoring industrial applications over biological use.

Biological Activity :

- The target compound’s dimethoxy groups resemble those in 8-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride , which is studied for receptor affinity . However, the N-propyl group in the latter may prolong metabolic half-life compared to the N-methyl group.

- 5-Benzyloxy-8-chloro-N,N-dimethyl-1,2,3,4-tetrahydro-1-naphthylamine hydrochloride demonstrates that bulky substituents (e.g., benzyloxy) can increase toxicity, highlighting the importance of substitution selectivity.

Synthetic Routes :

- The target compound’s synthesis likely involves methoxy introduction via electrophilic substitution followed by N-methylation using methyl iodide or reductive amination .

- Contrast with N-ethyl-5-methoxy-1,2,3,4-tetrahydro-1-naphthylamine hydrochloride , which uses ethyl bromide for alkylation, requiring harsher conditions.

Toxicity and Safety: N-methylation generally reduces toxicity compared to primary amines (e.g., 1-naphthylamine, a known carcinogen ). However, halogenated derivatives (e.g., 8-chloro in ) pose higher risks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.